N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
CAS No.: 380427-32-7
Cat. No.: VC7782606
Molecular Formula: C11H11N3O3S2
Molecular Weight: 297.35
* For research use only. Not for human or veterinary use.
![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide - 380427-32-7](/images/structure/VC7782606.png)
Specification
CAS No. | 380427-32-7 |
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Molecular Formula | C11H11N3O3S2 |
Molecular Weight | 297.35 |
IUPAC Name | N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C11H11N3O3S2/c12-13-11(15)8-3-5-9(6-4-8)14-19(16,17)10-2-1-7-18-10/h1-7,14H,12H2,(H,13,15) |
Standard InChI Key | IMDFFNNRTOOCFT-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s structure integrates two aromatic systems: a thiophene ring and a para-substituted phenyl group. The thiophene-2-sulfonamide moiety is connected via a sulfonamide bridge (-SO-NH-) to the phenyl ring, which bears a hydrazinecarbonyl (-CONHNH) functional group at the 4-position . This arrangement confers both rigidity and polarity, influencing its solubility and interaction with biological targets.
Molecular Geometry and Bonding
Key structural parameters include:
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Hydrogen bond donors/acceptors: 3 donors (two from hydrazine, one from sulfonamide) and 6 acceptors (sulfonyl oxygens, carbonyl oxygen, and thiophene sulfur) .
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Topological polar surface area (TPSA): 138 Ų, indicating high polarity .
Stereoelectronic Features
The electron-withdrawing sulfonamide group and electron-rich thiophene ring create a push-pull system, potentially enhancing reactivity in nucleophilic or electrophilic reactions. The hydrazinecarbonyl group may participate in hydrogen bonding or coordinate with metal ions .
Synthesis and Preparation
Synthetic Routes
While explicit protocols for N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide are scarce, analogous sulfonamides are typically synthesized through:
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Sulfonation: Reaction of thiophene with chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
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Amide Coupling: Condensation of the sulfonyl chloride with 4-aminobenzhydrazide in the presence of a base like pyridine or triethylamine .
Optimization Considerations
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
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Catalysts: Lewis acids (e.g., ZnCl) may accelerate sulfonamide formation.
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Yield: Reported syntheses of similar compounds achieve 50–70% yields after purification by column chromatography .
Physicochemical Properties
Solubility and Stability
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Solubility: Slightly soluble in chloroform and methanol; highly soluble in DMSO .
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Stability: Stable at room temperature under inert atmospheres but may degrade in acidic or basic conditions due to hydrazine hydrolysis .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include at ~3300 cm, at 1150–1350 cm, and at ~1680 cm .
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NMR: NMR (DMSO-d) would show aromatic protons (δ 7.0–8.5 ppm), hydrazine NH (δ 9.5–10.5 ppm), and sulfonamide NH (δ 10.0 ppm) .
Biological Activity and Hypothesized Mechanisms
Enzyme Inhibition
The hydrazine moiety may chelate metal ions in enzyme active sites. For example, related sulfonamides inhibit carbonic anhydrase with IC values of 10–100 nM .
Anticancer Activity
Preliminary studies on similar compounds show apoptosis induction in cancer cell lines (e.g., IC = 15 µM in MCF-7 breast cancer cells).
Applications in Research and Industry
Pharmaceutical Scaffold
The compound serves as a precursor for:
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Hydrazide-hydrazone derivatives: Tunable via Schiff base formation with aldehydes/ketones .
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Metal complexes: Potential anticancer agents through coordination with Cu(II) or Zn(II) .
Materials Science
Sulfonamide polymers incorporating this moiety could exhibit enhanced thermal stability (decomposition >300°C) and ionic conductivity .
Research Gaps and Future Directions
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Biological Profiling: Systematic assays against microbial and cancer cell lines.
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Crystallography: X-ray diffraction to resolve 3D structure and intermolecular interactions.
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Toxicology: Acute and chronic toxicity studies in model organisms.
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